molecular formula C20H40O4 B020297 2-Hydroxyethyl 12-hydroxyoctadecanoate CAS No. 61909-81-7

2-Hydroxyethyl 12-hydroxyoctadecanoate

Cat. No.: B020297
CAS No.: 61909-81-7
M. Wt: 344.5 g/mol
InChI Key: JVKUCNQGESRUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-165,041 is a phenoxyacetic acid derivative known for its role as a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has been extensively studied for its ability to induce adipocyte differentiation and its potential therapeutic applications in various diseases .

Scientific Research Applications

L-165,041 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the activation of PPARδ and its effects on lipid metabolism.

    Biology: Investigated for its role in adipocyte differentiation and its potential to modulate gene expression related to lipid metabolism.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders, cardiovascular diseases, and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs targeting PPARδ for various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-165,041 involves multiple steps, starting with the preparation of the phenoxyacetic acid core. The key steps include:

    Formation of the phenoxyacetic acid core: This involves the reaction of phenol with chloroacetic acid under basic conditions to form phenoxyacetic acid.

    Substitution reactions: The phenoxyacetic acid is then subjected to various substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of L-165,041 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

L-165,041 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of L-165,041 with modified functional groups, which can be used for further research and development .

Mechanism of Action

L-165,041 exerts its effects by binding to and activating PPARδ. This activation leads to the modulation of gene expression involved in lipid metabolism, inflammation, and cell differentiation. The compound has been shown to increase the expression of uncoupling protein 3 (UCP3) and inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemotactic protein-1 (MCP-1) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-165,041 is unique due to its high selectivity for PPARδ over other PPAR subtypes, making it a valuable tool for studying the specific effects of PPARδ activation. Its ability to modulate gene expression related to lipid metabolism and inflammation also sets it apart from other similar compounds .

Properties

IUPAC Name

2-hydroxyethyl 12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKUCNQGESRUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61909-81-7
Record name Polyethylene glycol 12-hydroxystearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61909-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90909336
Record name 2-Hydroxyethyl 12-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6284-41-9, 105109-85-1
Record name NSC7395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyethyl 12-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl 12-hydroxyoctadecanoate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl 12-hydroxyoctadecanoate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl 12-hydroxyoctadecanoate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl 12-hydroxyoctadecanoate
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethyl 12-hydroxyoctadecanoate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl 12-hydroxyoctadecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.